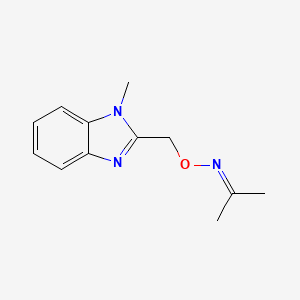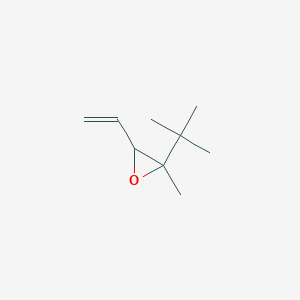![molecular formula C11H15N3 B13823286 2,5-Diazabicyclo[2.2.1]heptane,2-(6-methyl-3-pyridinyl)-,(1S,4S)-(9CI)](/img/structure/B13823286.png)
2,5-Diazabicyclo[2.2.1]heptane,2-(6-methyl-3-pyridinyl)-,(1S,4S)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diazabicyclo[221]heptane,2-(6-methyl-3-pyridinyl)-,(1S,4S)-(9CI) is a bicyclic compound that features a diazabicycloheptane core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazabicyclo[2.2.1]heptane derivatives can be achieved through an epimerization-lactamization cascade reaction. This involves the use of functionalized 4-aminoproline methyl esters, which undergo 2-epimerization under basic conditions, followed by intramolecular aminolysis to form bridged lactam intermediates . Key factors for this reaction include the presence of an electron-withdrawing N-protective group in the substrates and a strong base as the promoter .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.
化学反应分析
Types of Reactions
2,5-Diazabicyclo[2.2.1]heptane derivatives can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for epimerization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from these reactions include various derivatives of 2,5-Diazabicyclo[2.2.1]heptane, which can be further utilized in different applications.
科学研究应用
2,5-Diazabicyclo[2.2.1]heptane derivatives have several scientific research applications:
Chemistry: Used as chiral ligands in asymmetric catalysis reactions.
Medicine: Investigated for their potential therapeutic properties and as intermediates in drug synthesis.
作用机制
The mechanism of action of 2,5-Diazabicyclo[2.2.1]heptane derivatives involves their interaction with specific molecular targets and pathways. These compounds can act as catalysts in asymmetric reactions, facilitating the formation of chiral products. The exact molecular targets and pathways depend on the specific application and derivative used.
相似化合物的比较
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Another diazabicycloheptane derivative with similar structural features.
2,5-Diazabicyclo[2.2.1]heptane,2-(6-chloro-3-pyridinyl)-: A derivative with a chloro substituent on the pyridine ring.
Uniqueness
2,5-Diazabicyclo[22
属性
分子式 |
C11H15N3 |
|---|---|
分子量 |
189.26 g/mol |
IUPAC 名称 |
(1S,4S)-2-(6-methylpyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H15N3/c1-8-2-3-10(5-12-8)14-7-9-4-11(14)6-13-9/h2-3,5,9,11,13H,4,6-7H2,1H3/t9-,11-/m0/s1 |
InChI 键 |
MDWOWXOFKFFTAB-ONGXEEELSA-N |
手性 SMILES |
CC1=NC=C(C=C1)N2C[C@@H]3C[C@H]2CN3 |
规范 SMILES |
CC1=NC=C(C=C1)N2CC3CC2CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


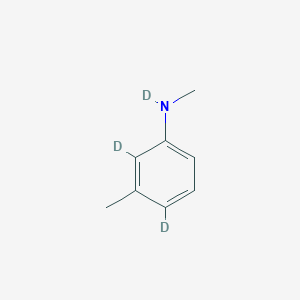
![Ethyl 2-{[(4-fluoroanilino)carbonyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B13823225.png)
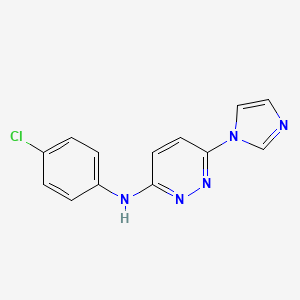
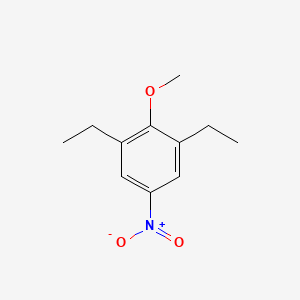
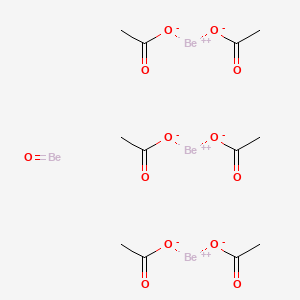


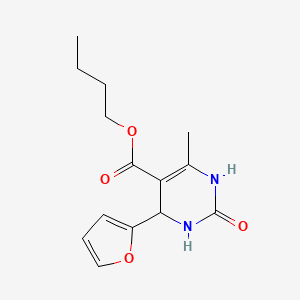
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide](/img/structure/B13823255.png)
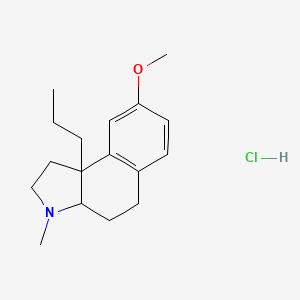
![2-(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B13823283.png)
![9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]-](/img/structure/B13823293.png)
